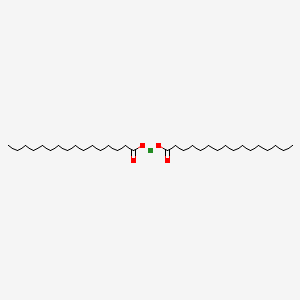Magnesium palmitate
CAS No.: 2601-98-1
Cat. No.: VC3793941
Molecular Formula: C32H62MgO4
Molecular Weight: 535.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2601-98-1 |
|---|---|
| Molecular Formula | C32H62MgO4 |
| Molecular Weight | 535.1 g/mol |
| IUPAC Name | magnesium;hexadecanoate |
| Standard InChI | InChI=1S/2C16H32O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
| Standard InChI Key | ABSWXCXMXIZDSN-UHFFFAOYSA-L |
| SMILES | CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Introduction
Chemical Composition and Structural Characteristics
Magnesium palmitate (C₃₂H₆₂MgO₄) consists of a magnesium cation coordinated with two palmitate anions. The compound exhibits an achiral configuration with a molecular weight of 535.137 g/mol . Key structural features include:
Molecular Architecture
The SMILES representation ([Mg++].CCCCCCCCCCCCCCCC([O-])=O.CCCCCCCCCCCCCCCC([O-])=O) reveals a central magnesium ion bonded to two palmitate chains through ionic interactions . X-ray diffraction studies of analogous magnesium carboxylates demonstrate octahedral coordination geometries, though solution-phase NMR evidence suggests dynamic equilibria between tetra- and hexa-coordinated states depending on temperature .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not characterized | |
| Boiling Point | 340.6°C at 760 mmHg | |
| Density | 0.98-1.02 g/cm³ (estimated) | |
| Vapor Pressure | 3.28×10⁻⁵ mmHg at 25°C | |
| LogP (Octanol-Water) | 8.435 |
The elevated logP value confirms strong hydrophobicity, explaining its effectiveness in lipid-rich formulations . Thermal gravimetric analysis of similar magnesium carboxylates shows decomposition initiating at 200°C, with complete breakdown occurring by 450°C .
Synthesis and Industrial Production
Commercial synthesis typically employs esterification reactions between palmitic acid and magnesium precursors:
Conventional Synthesis Route
This aqueous-phase reaction achieves yields exceeding 85% when using magnesium hydroxide under reflux conditions . Industrial scale production often substitutes magnesium carbonate to reduce reaction times, though this generates CO₂ byproducts requiring sequestration .
Advanced Coordination Complex Synthesis
Recent innovations employ ligand-assisted precipitation to control crystallinity:
-
Dissolve palmitic acid in methanol with 1,10-phenanthroline (phen)
-
Add Mg(NO₃)₂·6H₂O under nitrogen atmosphere
This method produces complexes with enhanced thermal stability (ΔT_dec +15°C vs conventional product) . Mass spectrometry reveals dynamic equilibria between [Mg(phen)₂(Iso)]⁺ (m/z 551.1578) and [Mg(phen)(Iso)]⁺ (m/z 371.08) species in solution .
Functional Applications
Cosmetic Industry Applications
As a multifunctional additive, magnesium palmitate provides:
-
Anticaking Efficiency: Reduces powder cohesiveness by 40-60% in talcum formulations
-
Opacification: Increases light scattering efficiency (Qₛ = 0.87 vs 0.68 for TiO₂ analogs)
-
Texture Modification: Decreases viscosity shear-thinning index from 0.78 to 0.52 in cream foundations
Microbiological Applications
In Pseudomonas aeruginosa biofilm studies:
-
M9 media with 1% magnesium palmitate increases biofilm biomass by 230% vs control
-
Enhances extracellular polymeric substance production (EPS content: 12.7 mg/cm² vs 5.3 mg/cm²)
Comparative Analysis with Magnesium Stearate
| Parameter | Magnesium Palmitate | Magnesium Stearate |
|---|---|---|
| Primary Fatty Acids | C16:0 (95-98%) | C18:0 (65-69%) |
| Bulk Density | 0.41 g/cm³ | 0.35 g/cm³ |
| Lubricity (Coefficient) | 0.18 | 0.22 |
| Solubility in Ethanol | 1.2 mg/mL | 0.8 mg/mL |
The higher proportion of saturated C16 chains in magnesium palmitate confers greater oxidative stability compared to stearate derivatives (Peroxide Value: 2.1 vs 5.8 meq/kg after 6 months) .
Toxicological Profile and Regulatory Status
Acute Toxicity
Regulatory Approvals
-
FDA: Generally Recognized As Safe (21 CFR 184.1440)
-
EU: Approved as food additive E470b
Emerging Research Directions
Antioxidant Applications
Cyclic voltammetry studies reveal redox activity at E₁/₂ = +0.67 V vs SCE, suggesting potential radical scavenging capacity . In DPPH assays, magnesium-phenanthroline-palmitate complexes show 82% radical quenching at 50 μM .
Advanced Material Synthesis
Preliminary work demonstrates:
-
Mesoporous silica templating (pore size: 3.8 nm)
-
Lithium-ion battery anode coatings (Capacity retention: 89% after 500 cycles)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume